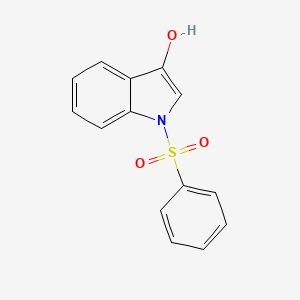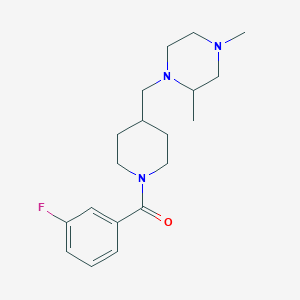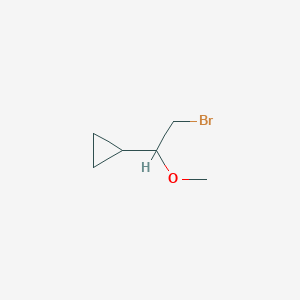![molecular formula C34H39N7O3 B2798805 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887208-45-9](/img/no-structure.png)
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C34H39N7O3 and its molecular weight is 593.732. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quality Control in Drug Synthesis
The development of quality control methods for compounds derived from [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which share structural similarities with the specified compound, has been explored to ensure their purity and efficacy as potential antimalarial agents. This involves comprehensive quality control parameters including solubility, identification through infrared and ultraviolet spectroscopy, related impurities assessed by liquid chromatography, and assay by potentiometric titration among others (Danylchenko et al., 2018).
Anticancer and Antimicrobial Activities
Research into derivatives of [1,2,4]triazolo[4,3-a]-quinoline, structurally related to the compound , has demonstrated promising anticancer and antimicrobial properties. For instance, urea derivatives synthesized from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015). Similarly, some novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate antimicrobial activities against various test microorganisms, indicating their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Inotropic Activity
Compounds derived from N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide have been synthesized and evaluated for their positive inotropic activity, showing favorable activity compared to standard drugs like milrinone. This suggests potential applications in cardiovascular therapeutics (Zhang et al., 2008).
Antioxidant Properties
Further investigations into 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have highlighted their antioxidant activity, with some derivatives exhibiting antioxidant activity significantly higher than ascorbic acid. This indicates their potential in developing treatments for oxidative stress-related disorders (Tumosienė et al., 2020).
Antihistaminic Agents
Research on 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has revealed their potential as H1-antihistaminic agents. This class of compounds has shown significant in vivo antihistaminic activity with minimal sedation compared to traditional antihistamines, suggesting their utility in allergy treatment (Alagarsamy et al., 2009).
Eigenschaften
CAS-Nummer |
887208-45-9 |
|---|---|
Produktname |
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
Molekularformel |
C34H39N7O3 |
Molekulargewicht |
593.732 |
IUPAC-Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C34H39N7O3/c1-44-28-14-12-27(13-15-28)39-24-22-38(23-25-39)20-7-19-35-32(42)17-16-31-36-37-34-40(21-18-26-8-3-2-4-9-26)33(43)29-10-5-6-11-30(29)41(31)34/h2-6,8-15H,7,16-25H2,1H3,(H,35,42) |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)
![2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2798725.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2798726.png)


![2-Methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2798729.png)
![2-[(3,5-Dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)
